molecular formula C19H22ClNO2S B2951999 1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide CAS No. 1448045-07-5

1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide

Cat. No. B2951999
CAS RN: 1448045-07-5
M. Wt: 363.9
InChI Key: QBLWRDNJTNTGND-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide, also known as CT-3, is a synthetic cannabinoid that has been studied for its potential therapeutic applications. It was first synthesized in 1995 by scientists at Pfizer.

Mechanism of Action

1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide acts on the endocannabinoid system, specifically the CB2 receptor. It has been shown to have a higher affinity for the CB2 receptor than the CB1 receptor, which is responsible for the psychoactive effects of THC.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide has been shown to reduce inflammation and pain in animal models. It has also been shown to have neuroprotective effects in a mouse model of multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is that it does not produce the psychoactive effects associated with THC, making it a potentially safer alternative for therapeutic use. However, its efficacy and safety in humans have not yet been fully established, and more research is needed.

Future Directions

1. Further studies on the pharmacokinetics and pharmacodynamics of 1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide in humans.
2. Investigation of the potential therapeutic applications of 1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide in the treatment of inflammatory and neurodegenerative diseases.
3. Development of more potent and selective CB2 receptor agonists for therapeutic use.
4. Exploration of the potential use of 1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide in combination with other drugs for enhanced therapeutic effects.
5. Investigation of the potential side effects and long-term safety of 1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide in humans.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide involves the reaction of 4-chlorobenzoyl chloride with 2-methoxyethylamine, followed by cyclization with cyclopentanecarboxylic acid and thiophene-3-carboxylic acid. The resulting compound is then purified through recrystallization.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory and analgesic effects in animal models.

properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2S/c1-23-17(14-8-11-24-13-14)12-21-18(22)19(9-2-3-10-19)15-4-6-16(20)7-5-15/h4-8,11,13,17H,2-3,9-10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLWRDNJTNTGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide

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